molecular formula C12H17N B13537711 3-(2,5-Dimethylphenyl)pyrrolidine

3-(2,5-Dimethylphenyl)pyrrolidine

Cat. No.: B13537711
M. Wt: 175.27 g/mol
InChI Key: OMYBRBIADKLXEH-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenylmagnesium bromide with pyrrolidine. This Grignard reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or hydrocarbons.

Scientific Research Applications

3-(2,5-Dimethylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in the development of bioactive molecules and studying their interactions with biological targets.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various applications in organic synthesis and medicinal chemistry.

    2,5-Dimethylphenylamine:

Uniqueness

3-(2,5-Dimethylphenyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 2,5-dimethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-9-3-4-10(2)12(7-9)11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3

InChI Key

OMYBRBIADKLXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCNC2

Origin of Product

United States

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